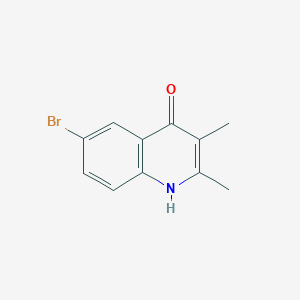

6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

6-bromo-2,3-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-6-7(2)13-10-4-3-8(12)5-9(10)11(6)14/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTYVUKHSKAXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C1=O)C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300582 | |

| Record name | 6-Bromo-2,3-dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447-44-5 | |

| Record name | 6-Bromo-2,3-dimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes, receptors, and ion channels.

Mode of Action

Quinoline derivatives often exert their effects by interacting with their targets and modulating their activity.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets.

Pharmacokinetics

The compound’s molecular weight (25211) suggests that it may have suitable properties for oral bioavailability.

Result of Action

Quinoline derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one”. For instance, it is recommended to store the compound in a dry room at normal temperature.

Biochemical Analysis

Biological Activity

6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom at the 6th position

- Two methyl groups at the 2nd position

- Dihydroquinoline core , which contributes to its reactivity and interaction with biological targets

This unique structure allows for diverse chemical reactions and interactions that are crucial for its biological functions.

The biological activity of 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the methyl groups influence its binding affinity and selectivity towards these targets.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Modulation of Signaling Pathways : It can affect pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Activity : A study evaluating the effects of 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one on leukemia cell lines demonstrated significant growth inhibition. The compound exhibited an EC50 value of approximately 3.55 μM in MV-4-11 cells, indicating potent antiproliferative activity .

- Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of Candida albicans, showcasing its potential as a therapeutic agent against fungal infections .

Research Findings

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinolinone derivatives, including 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one.

- Antituberculosis Activity : Research indicates that derivatives of quinolinone can exhibit significant activity against Mycobacterium tuberculosis. A study designed quinolinone-thiosemicarbazone hybrids that showed promising in vitro activity against multiple strains of M. tuberculosis, suggesting that similar structures could be explored for their antituberculosis potential .

- Antifungal Properties : Another study investigated the antifungal properties of synthetic derivatives against Candida albicans. The results indicated that certain analogues demonstrated effective inhibition at low concentrations compared to standard antifungal drugs like fluconazole . This suggests that 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one could be a candidate for further antifungal development.

QSAR Studies and Molecular Docking

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking have been employed to predict the biological activity of compounds related to 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one.

- Design and Evaluation : In silico models were used to design new compounds based on the quinolinone scaffold. The best models exhibited strong statistical parameters (R² = 0.83), indicating a reliable predictive capacity for antituberculosis activity .

- Binding Affinity : Molecular docking studies revealed binding energies that suggest potential inhibition of key proteins involved in M. tuberculosis survival, further validating the compound's potential as a lead structure for drug development .

Potential Therapeutic Applications

Given its structural features and biological activities, 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one has potential therapeutic applications:

- Cancer Research : Some quinolinone derivatives have shown promise in inhibiting cancer cell lines. The modification of the quinolinone structure can enhance its anticancer properties by improving selectivity and reducing toxicity .

- Inflammation and Neurodegenerative Diseases : Compounds with similar scaffolds have been investigated for their anti-inflammatory properties and potential use in treating neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among dihydroquinolinone derivatives include halogen substitution (Br, Cl, F), alkyl chain length (methyl vs. ethyl), and additional functional groups. These modifications influence molecular weight, solubility, and reactivity:

Notes:

- Bromine at position 6 increases molecular weight and may enhance lipophilicity compared to chloro or fluoro analogs.

- Methyl groups (vs.

Antimicrobial Activity

- This aligns with the hypothesis that halogenation increases membrane permeability or target binding .

- Serotonin Receptor Binding: Brominated aplysinopsins (e.g., 6-bromoaplysinopsin, Ki = 0.3 µM for 5-HT2C) highlight bromine’s role in enhancing receptor affinity, which could extend to dihydroquinolinones with similar substitution patterns .

Pharmacological Potential

- Quinoline-Based Drugs: The 4-oxo-1,4-dihydroquinoline scaffold is a known pharmacophore in antimalarial and anticancer agents. Methyl and bromine substituents may modulate kinase inhibition or DNA intercalation properties .

Q & A

Q. Notes

- Avoid commercial suppliers (per user instructions).

- Data tables omitted for brevity but should include crystallographic parameters (e.g., space group, R-factors) and assay results (MICs, ICs).

- Methodological rigor aligns with ACS or RSC guidelines for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.